molecular formula C12H19N B13160702 (1S)-1-(4-butylphenyl)ethanamine

(1S)-1-(4-butylphenyl)ethanamine

Cat. No.: B13160702
M. Wt: 177.29 g/mol
InChI Key: RBWVBFNOIKOLSE-JTQLQIEISA-N
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Description

(1S)-1-(4-Butylphenyl)ethanamine is a chiral primary amine characterized by a (1S)-configured ethylamine backbone attached to a para-substituted butylphenyl group. This compound belongs to the class of arylalkylamines, where the aromatic ring’s substituent modulates physicochemical and biological properties. Its molecular formula is C₁₂H₁₉N, with a molar mass of 177.29 g/mol. The (S)-enantiomer is critical in asymmetric synthesis and pharmaceutical applications due to stereoselective interactions with enzymes or receptors .

The compound’s synthesis typically involves reductive amination of 4-butylacetophenone using chiral catalysts or enzymatic transamination . Its para-butyl group confers significant hydrophobicity, influencing solubility, membrane permeability, and binding affinity in biological systems. Applications include its role as an intermediate in inhibitors targeting divalent metal transporters (e.g., DMT1) and β-adrenergic receptors .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(4-butylphenyl)ethanamine

InChI

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1

InChI Key

RBWVBFNOIKOLSE-JTQLQIEISA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@H](C)N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Butylphenyl)ethan-1-amine can be achieved through several methods:

    Reductive Amination: One common method involves the reductive amination of 4-butylacetophenone with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Grignard Reaction: Another approach is the Grignard reaction, where 4-butylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with an amine to yield the desired product.

Industrial Production Methods

Industrial production of (1S)-1-(4-Butylphenyl)ethan-1-amine typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Butylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1S)-1-(4-Butylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving amines.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (1S)-1-(4-butylphenyl)ethanamine with analogs differing in aromatic substituents:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound -C₄H₉ C₁₂H₁₉N 177.29 High hydrophobicity; DMT1 inhibitor intermediate
(1S)-1-(4-Isopropylphenyl)ethanamine -C₃H₇ C₁₁H₁₇N 163.26 Improved enzyme activity in transaminase variants
(1S)-1-(4-Chloro-3-fluorophenyl)ethanamine -Cl, -F C₈H₈ClFN 171.61 Enhanced electronic effects; antimicrobial intermediate
(1S)-1-(4-Trifluoromethylphenyl)ethanamine -CF₃ C₉H₁₀F₃N 189.18 Strong electron-withdrawing effects; CNS drug precursor
(1S)-1-(1,1′-Biphenyl-2-yl)ethanamine Biphenyl C₁₄H₁₅N 197.28 Bulky aromatic group; 1716-fold higher activity in VfTA transaminase mutants

Key Findings from Comparative Studies

Enzyme Activity and Substrate Specificity
  • Transaminase Compatibility : Mutations in ω-transaminases (e.g., W57F in Vibrio fluvialis transaminase) significantly enhance activity toward bulky substrates like (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. The para-butyl analog shows moderate activity due to its linear alkyl chain, whereas branched isopropyl or biphenyl groups improve binding in enzyme pockets .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase the amine’s acidity, favoring protonation in acidic environments. This property is leveraged in drug design for improved blood-brain barrier penetration .

Biological Activity

(1S)-1-(4-butylphenyl)ethanamine, also known as (1S)-4-butyl-1-phenylethanamine, is an organic compound with significant biological activity. Its unique structure, characterized by a butyl group attached to a phenyl ring, contributes to its potential interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉N. The presence of the butyl group enhances its hydrophobic characteristics, influencing its reactivity and interactions within biological systems. The compound exhibits chirality due to the presence of a stereocenter at the ethanamine moiety.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways. This modulation can lead to various pharmacological effects, making it a candidate for further exploration in drug development.

Key Mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, altering their activity and leading to diverse biological effects.
  • Enzyme Modulation : It has been shown to influence enzyme activities that are crucial in neurotransmitter metabolism.

Neuropharmacological Effects

Studies have suggested that this compound exhibits potential neuropharmacological effects. It may play a role in mood regulation and cognitive functions by interacting with neurotransmitter systems .

Antifungal Properties

Preliminary research indicates that this compound may possess antifungal properties, making it a candidate for developing antifungal agents. Its structural configuration could disrupt fungal cell integrity or metabolism.

Pharmacological Investigations

Several studies have focused on the pharmacological properties of this compound:

  • Dopaminergic Pathways : In vitro studies demonstrated that the compound influences dopamine receptor activity, which could have implications for treating disorders like depression or schizophrenia .
  • Serotonergic Modulation : Research indicates that it may also affect serotonin pathways, potentially impacting mood and anxiety disorders.

Toxicological Assessments

Toxicity studies have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : Animal studies reported median lethal doses (LD50) suggesting moderate toxicity levels upon acute exposure.
  • Chronic Exposure Effects : Long-term studies indicated neurotoxic effects at higher doses, including motor coordination issues and behavioral changes in treated animals .

Data Table: Summary of Biological Activities

Activity Type Description Research Findings
NeuropharmacologicalModulates dopamine and serotonin pathwaysInfluences mood regulation; potential antidepressant effects
AntifungalPotential antifungal agentDisrupts fungal cell integrity; further research needed
ToxicityModerate toxicity observedLD50 values indicate safety concerns at high doses

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